2-Furanthiol, 5-methyl-

CAS No.: 60965-60-8

Cat. No.: VC14109926

Molecular Formula: C5H6OS

Molecular Weight: 114.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60965-60-8 |

|---|---|

| Molecular Formula | C5H6OS |

| Molecular Weight | 114.17 g/mol |

| IUPAC Name | 5-methylfuran-2-thiol |

| Standard InChI | InChI=1S/C5H6OS/c1-4-2-3-5(7)6-4/h2-3,7H,1H3 |

| Standard InChI Key | VFXYLFXZARNARN-UHFFFAOYSA-N |

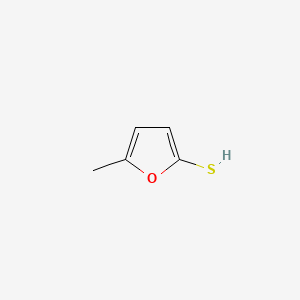

| Canonical SMILES | CC1=CC=C(O1)S |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Configuration

5-Methyl-3-furanthiol (IUPAC: 5-methylfuran-3-thiol) belongs to the furan family of heterocyclic organic compounds. Its molecular formula is C₅H₆OS, with a molar mass of 114.17 g/mol . The structure consists of a furan ring substituted with a thiol (-SH) group at position 3 and a methyl (-CH₃) group at position 5 (Fig. 1). Key synonyms include:

-

3-Furanthiol, 5-methyl-

-

5-Methyl-3-furanthiol

-

DTXSID50568660

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analyses confirm its structure. The NMR spectrum typically shows:

-

A singlet at δ 2.25 ppm for the methyl group

-

Multiplet signals between δ 6.25–7.10 ppm for furan protons

The electron ionization (EI) mass spectrum displays a molecular ion peak at m/z 114 with characteristic fragments at m/z 79 (C₄H₃S⁺) and m/z 43 (CH₃CO⁺) .

Synthesis and Industrial Production Pathways

Nucleophilic Substitution Routes

Industrial synthesis often involves:

-

Aldehyde-thiol condensation: 4-Oxo-2-pentenal reacts with acetylthiol (AcSH) under acidic conditions to form 2-methyl-5-thioacetylfuran .

-

Hydrolysis: Basic hydrolysis of the thioacetyl intermediate yields 5-methyl-2-furanthiol, which undergoes autothiylation to form dimeric by-products like 4-(5-methyl-2-furylthio)-5-methyltetrahydrofuran-2-thione .

By-Product Formation Mechanisms

During large-scale production, competing reactions lead to:

-

Dimerization: Two 5-methyl-3-furanthiol molecules couple via sulfur-sulfur bonds under oxidative conditions.

-

Ring-opening reactions: Nucleophilic attack at the α-position of the furan ring generates tetrahydrothiophene derivatives .

Physicochemical Properties

The compound’s flammability (flash point: 46°C) and acute oral toxicity (LD₅₀: 318 mg/kg in rats) necessitate careful handling .

Applications in Food and Fragrance Industries

Flavor Profile Enhancement

5-Methyl-3-furanthiol contributes to:

-

Meaty aromas in processed foods at concentrations <1 ppm

-

Roasted notes in coffee and sesame oil, often synergizing with 2-methyl-3-furanthiol .

Process Contaminant Mitigation

In model systems, furan derivatives like 5-methyl-2-furfural inhibit 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) formation by:

-

Capturing phenylalanine via Schiff base formation

Recent Advances in Analytical Detection

GC-MS Method Optimization

A 2025 study achieved 0.1 ppb detection limits using:

-

Stationary phase: DB-5MS UI (30 m × 0.25 mm × 0.25 μm)

NMR Crystallography

Synchrotron-based techniques resolved the compound’s solid-state tautomerism, revealing two crystalline forms with distinct hydrogen-bonding networks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume